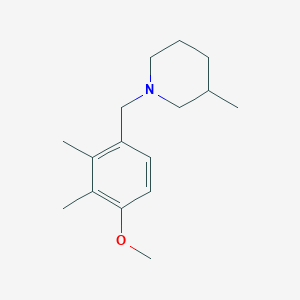
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as FN-TMBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In
Wirkmechanismus
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide reacts with ROS, specifically singlet oxygen, through a nucleophilic addition reaction, forming a sulfonamide adduct. This reaction produces a fluorescent signal that can be detected using fluorescence microscopy. The reaction is selective for singlet oxygen and does not react with other ROS such as hydrogen peroxide or superoxide.
Biochemical and Physiological Effects
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to have low toxicity and does not interfere with cellular metabolism or function. It has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and aging. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been used to study the efficacy of antioxidants in reducing ROS levels in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for singlet oxygen, low toxicity, and ability to produce a fluorescent signal that can be detected using fluorescence microscopy. However, its use is limited to studying the role of singlet oxygen in biological systems, and it cannot be used to study other ROS such as hydrogen peroxide or superoxide.
Zukünftige Richtungen
Future research on N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could focus on developing new methods for synthesizing the compound, improving its selectivity for singlet oxygen, and expanding its use to study other ROS. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could also be used to study the role of ROS in diseases such as cancer, Alzheimer's disease, and Parkinson's disease, and to develop new therapies for these diseases. Additionally, N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could be used to study the efficacy of antioxidants in reducing ROS levels in vivo and in clinical trials.
Synthesemethoden
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2-fluoro-5-nitroaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or acetonitrile. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been extensively studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy. This property makes N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide a valuable tool for studying the role of ROS in various biological processes.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-9-7-10(2)12(4)16(11(9)3)24(22,23)18-15-8-13(19(20)21)5-6-14(15)17/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEYRGWWTAKBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)

![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)

![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)


![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide](/img/structure/B5211911.png)